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Compound of Interest

Compound Name: Enisamium

Cat. No.: B1194652 Get Quote

For research use only. Not for use in diagnostic procedures.

Introduction
VR17-04, the active metabolite of the antiviral drug enisamium, has demonstrated potent

inhibitory activity against the RNA polymerases of various viruses, including influenza and

SARS-CoV-2.[1][2] Its chemical structure is 4-(benzylcarbamoyl)-3-hydroxy-1-methylpyridin-1-

ium. The synthesis of VR17-04 is a critical process for enabling further research into its antiviral

properties and potential therapeutic applications. This document provides a detailed protocol

for a plausible synthetic route to obtain VR17-04, based on established chemical

transformations.

The proposed synthetic pathway commences with the preparation of a key intermediate, 3-

hydroxy-4-pyridinecarboxylic acid. This is followed by the formation of an amide linkage with

benzylamine and concludes with the N-methylation of the pyridine ring to yield the final product.

Overall Synthetic Scheme
The synthesis of VR17-04 can be conceptualized in a three-step process starting from 3-

hydroxy-4-pyridinecarboxylic acid.
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Step 1: Synthesis of 3-Hydroxy-4-pyridinecarboxylic Acid

Step 2: Amide Formation

Step 3: N-Methylation

Commercially available starting materials

3-Hydroxy-4-pyridinecarboxylic Acid

Elbs oxidation of 4-pyridone followed by isolation of 4-pyridone-3-sulfate

N-benzyl-3-hydroxy-4-pyridinecarboxamide

Amide coupling with Benzylamine

VR17-04
(4-(benzylcarbamoyl)-3-hydroxy-1-methylpyridin-1-ium)

Methylating agent (e.g., Methyl Iodide)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for VR17-04.

Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-4-pyridinecarboxylic
Acid
This protocol is adapted from a known synthesis of 3-hydroxy-4-pyridone via an Elbs oxidation,

a common method for introducing a hydroxyl group ortho to a phenolic activating group.[3]

Materials:
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4-Pyridone

Potassium persulfate (K₂S₂O₈)

Sodium hydroxide (NaOH)

Sulfuric acid (H₂SO₄)

Hydrochloric acid (HCl)

Water (deionized)

Procedure:

Dissolve 4-pyridone in an aqueous solution of sodium hydroxide.

Cool the solution in an ice bath and slowly add a solution of potassium persulfate in water

while maintaining the temperature below 10 °C.

Stir the reaction mixture at room temperature for 24 hours.

Acidify the mixture with concentrated sulfuric acid and heat to hydrolyze the intermediate

sulfate ester.

Cool the solution and adjust the pH to precipitate the 3-hydroxy-4-pyridone.

Further oxidation and subsequent workup will yield 3-hydroxy-4-pyridinecarboxylic acid.[4]

Parameter Value

Starting Material 4-Pyridone

Key Reagents K₂S₂O₈, NaOH, H₂SO₄

Product 3-Hydroxy-4-pyridinecarboxylic Acid

Purity (typical) >98%
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Step 2: Amide Formation to Yield N-benzyl-3-hydroxy-4-
pyridinecarboxamide
This step involves the coupling of the carboxylic acid with benzylamine. A common method for

this transformation is the use of a coupling agent or the conversion of the carboxylic acid to a

more reactive species like an acid chloride.

Materials:

3-Hydroxy-4-pyridinecarboxylic acid

Benzylamine

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)

Triethylamine (Et₃N)

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Suspend 3-hydroxy-4-pyridinecarboxylic acid in anhydrous DCM.

Add thionyl chloride dropwise at 0 °C and then reflux the mixture for 2 hours to form the acid

chloride.

Remove the excess thionyl chloride under reduced pressure.

Dissolve the resulting acid chloride in fresh anhydrous DCM and cool to 0 °C.

In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.
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Add the benzylamine solution dropwise to the acid chloride solution.

Allow the reaction to warm to room temperature and stir for 12 hours.

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography.

Parameter Value

Starting Material 3-Hydroxy-4-pyridinecarboxylic Acid

Reagents Benzylamine, SOCl₂, Et₃N

Product N-benzyl-3-hydroxy-4-pyridinecarboxamide

Yield (typical) 70-85%

Step 3: N-Methylation to Yield VR17-04
The final step is the quaternization of the pyridine nitrogen with a methylating agent.

Materials:

N-benzyl-3-hydroxy-4-pyridinecarboxamide

Methyl iodide (CH₃I)

Anhydrous acetonitrile (CH₃CN) or another suitable polar aprotic solvent

Diethyl ether

Procedure:

Dissolve N-benzyl-3-hydroxy-4-pyridinecarboxamide in anhydrous acetonitrile.

Add an excess of methyl iodide to the solution.
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Stir the reaction mixture at room temperature in a sealed vessel for 24-48 hours. The

progress of the reaction can be monitored by TLC or LC-MS.

The product, being a salt, will often precipitate from the reaction mixture.

If precipitation occurs, filter the solid product and wash with cold diethyl ether.

If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate

the residue with diethyl ether to induce precipitation.

Dry the final product under vacuum.

Parameter Value

Starting Material N-benzyl-3-hydroxy-4-pyridinecarboxamide

Reagent Methyl Iodide

Product VR17-04

Yield (typical) >90%

Appearance Crystalline solid

Workflow and Data Management

Synthesis Workflow

Analytical Workflow

Data Management
Step 1:

Synthesis of
3-Hydroxy-4-pyridinecarboxylic Acid
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Final Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1194652?utm_src=pdf-body-img
https://www.benchchem.com/product/b1194652?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_N_Methylation_of_Pyridine_2_Carboxamides.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_Amide_Bond_Formation_Using_Pyridine_2_carboxylic_Anhydride.pdf
https://www.researchgate.net/figure/Synthesis-of-3-hydroxy-4-pyridone-via-the-3-sulfate_fig1_23768912
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/194369-3-hydroxy-4-pyridinecarboxylic-acid.html
https://www.benchchem.com/product/b1194652#methods-for-synthesizing-the-active-metabolite-vr17-04
https://www.benchchem.com/product/b1194652#methods-for-synthesizing-the-active-metabolite-vr17-04
https://www.benchchem.com/product/b1194652#methods-for-synthesizing-the-active-metabolite-vr17-04
https://www.benchchem.com/product/b1194652#methods-for-synthesizing-the-active-metabolite-vr17-04
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1194652?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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